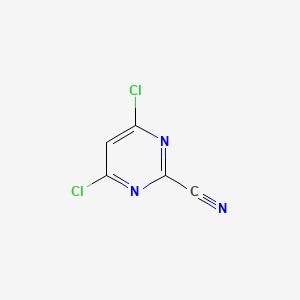

4,6-Dichloropyrimidine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyrimidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3/c6-3-1-4(7)10-5(2-8)9-3/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTRWPGRAQQDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4,6 Dichloropyrimidine 2 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions at C4 and C6

The chlorine atoms at the C4 and C6 positions of 4,6-dichloropyrimidine-2-carbonitrile are susceptible to displacement by a variety of nucleophiles. The regioselectivity and chemoselectivity of these reactions are influenced by the nature of the nucleophile, the reaction conditions, and the electronic properties of the pyrimidine (B1678525) ring.

Reactivity with Various Nitrogen Nucleophiles (e.g., Amines, Hydrazines)

The reaction of 4,6-dichloropyrimidine (B16783) derivatives with nitrogen nucleophiles, such as primary and secondary amines, is a common method for the synthesis of substituted aminopyrimidines. In symmetrically substituted 4,6-dichloropyrimidines, reactions with different types of amines, including aliphatic, cyclic, and aromatic amines, can proceed under conventional conditions with stoichiometric control of the reactants. researchgate.net

The positions C4 and C6 of the pyrimidine ring are activated towards nucleophilic attack. In symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent, simplifying the regioselectivity of the initial substitution. However, the introduction of the first nucleophile can influence the reactivity of the remaining chlorine atom in subsequent substitution reactions.

Chemoselectivity becomes a key consideration when the pyrimidine ring bears different leaving groups. For instance, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a related compound, the competition between the displacement of a chloro group versus a sulfone group by amines has been studied. In the presence of weak bases, anilines and secondary aliphatic amines have been observed to selectively displace the chloride group. researchgate.net Conversely, deprotonated anilines and their carbonyl derivatives tend to displace the sulfone group. researchgate.net Sterically and electronically unbiased primary aliphatic amines have shown a preference for displacing the sulfone group in this particular scaffold. researchgate.net These findings highlight the nuanced interplay of factors that govern the chemoselectivity of nucleophilic substitution on the pyrimidine core.

The table below summarizes the general reactivity patterns of dichloropyrimidines with various nitrogen nucleophiles.

| Nucleophile Type | Reactivity and Selectivity |

| Primary Aliphatic Amines | Generally reactive, can lead to mono- or di-substitution depending on stoichiometry. |

| Secondary Aliphatic Amines | Reactive, typically leading to mono- or di-substituted products. |

| Anilines (Aromatic Amines) | Generally less reactive than aliphatic amines, may require harsher conditions or catalysis. |

| Hydrazines | Highly reactive nucleophiles that can lead to the formation of hydrazinopyrimidines. |

Reactivity with Oxygen Nucleophiles (e.g., Alkoxides, Phenoxides)

Oxygen nucleophiles, such as alkoxides and phenoxides, readily react with this compound to yield the corresponding ether derivatives. For instance, the displacement of the chloro groups in a related compound, 4,6-dichloro-2-(methylthio)pyrimidine, with benzyloxide proceeds smoothly to give the dibenzyloxy derivative. orgsyn.orgsemanticscholar.orgarkat-usa.org This transformation is typically carried out in the presence of a base, such as sodium hydride, to generate the alkoxide in situ. Similarly, methoxide (B1231860) has been used to displace the chlorine atoms in dichloropyrimidines. arkat-usa.org

The general reaction of this compound with alkoxides can be represented as follows:

Reactivity with Sulfur Nucleophiles (e.g., Thiols)

Thiols and their corresponding thiolates are potent nucleophiles that can displace the chlorine atoms of this compound to form thioether linkages. Thiolates are excellent nucleophiles for SN2-type reactions. researchgate.net The reaction of dichloropyrimidines with thiols provides a route to various sulfur-containing pyrimidine derivatives. libretexts.org

Transformations Involving the Carbonitrile Moiety at C2

The carbonitrile group at the C2 position offers another site for chemical modification, although it is generally less reactive towards nucleophilic attack than the C4 and C6 positions.

Hydrolysis Reactions Leading to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a well-established method for the preparation of carboxylic acids. This transformation can be carried out under either acidic or alkaline conditions. nih.govnih.gov

Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. nih.gov

In the case of this compound, acidic hydrolysis would be expected to yield 4,6-dichloropyrimidine-2-carboxylic acid.

Alkaline hydrolysis, on the other hand, involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. This reaction produces the salt of the carboxylic acid and ammonia. nih.gov Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. nih.gov

While the general principles of nitrile hydrolysis are applicable, the specific conditions required for the hydrolysis of the carbonitrile group in this compound would need to be determined experimentally, taking into account the potential for competing reactions at the C4 and C6 positions.

Reduction Reactions for Primary Amine Generation

The conversion of the nitrile group in this compound to a primary amine represents a key transformation for introducing a reactive aminomethyl functionality. This reduction is typically achieved through catalytic hydrogenation or with chemical reducing agents. The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitrile group without affecting the chloro substituents on the pyrimidine ring.

Catalytic hydrogenation is a widely employed method for the reduction of nitriles. nih.gov Various catalysts, including palladium, platinum, and nickel-based systems, can be utilized. For instance, hydrogenation over a palladium catalyst in an acidic medium is a common procedure for the nuclear reduction of pyrimidines, although this can sometimes lead to the reduction of the pyrimidine ring itself, yielding tetrahydropyrimidines. oregonstate.edu To favor the selective reduction of the nitrile group, careful optimization of the catalyst, solvent, temperature, and hydrogen pressure is necessary.

Alternatively, chemical reducing agents offer another route to the primary amine. Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has been shown to be effective in reducing a variety of aliphatic and aromatic nitriles to their corresponding primary amines in high yields. nih.govresearchgate.net This method is particularly useful for substrates with functional groups that might be sensitive to catalytic hydrogenation. For example, benzonitriles with electron-withdrawing groups, such as chloro substituents, are readily reduced under mild conditions. nih.gov The general reaction scheme for the reduction of the nitrile group to a primary amine is depicted below.

General Reaction Scheme for Nitrile Reduction

A summary of common reducing agents for the conversion of nitriles to primary amines is provided in the following table.

| Reducing Agent/System | Typical Conditions | Notes |

| H₂/Pd, Pt, or Ni catalyst | Varies (solvent, temp., pressure) | Can also reduce the pyrimidine ring; requires optimization for selectivity. oregonstate.edu |

| Diisopropylaminoborane/cat. LiBH₄ | THF, 25°C to reflux | Effective for nitriles with electron-withdrawing groups. nih.govresearchgate.net |

| Ammonia Borane | Thermal decomposition | Catalyst-free method tolerant of many functional groups. organic-chemistry.org |

| SmI₂/Lewis Base | Single electron transfer conditions | Mild reduction of nitriles to primary amines. organic-chemistry.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling with Organoboron Reagents

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has been successfully applied to 4,6-dichloropyrimidine derivatives. This palladium-catalyzed reaction involves the coupling of the dichloropyrimidine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. mdpi.comnih.gov The reactivity of the two chlorine atoms at the C4 and C6 positions allows for mono- or di-arylation, depending on the reaction conditions and stoichiometry of the reagents.

Studies on related 4,6-dichloropyrimidines have shown that the reaction can be optimized to achieve good yields of the desired coupled products. researchgate.net For example, the Suzuki-Miyaura reaction of 4,6-dichloropyrimidine with p-methoxyphenylboronic acid in the presence of a palladium catalyst has been reported to proceed in good to excellent yields. researchgate.net The choice of palladium catalyst, ligand, base, and solvent significantly influences the outcome of the reaction. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂), often in combination with phosphine (B1218219) ligands. mdpi.comresearchgate.net

The reaction conditions for the Suzuki-Miyaura coupling of dichloropyrimidines have been explored to achieve selective mono-arylation or di-arylation. For instance, a two-step procedure involving a Suzuki-Miyaura reaction followed by hydrodechlorination has been developed for the synthesis of 4-arylpyrimidines from 4,6-dichloropyrimidine, with the initial cross-coupling predominantly yielding the mono-arylated product. researchgate.net The following table summarizes typical conditions and outcomes for Suzuki-Miyaura reactions on dichloropyrimidine cores.

| Catalyst/Ligand | Base | Solvent | Coupling Partner | Product(s) | Yield | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Aryl/heteroaryl boronic acids | Mono- and di-arylated pyrimidines | Good | mdpi.com |

| Pd(OAc)₂/PPh₃ | K₃PO₄ | Not specified | Arylboronic acids | 4,6-Diarylpyrimidines | Reasonable | researchgate.net |

| Pd(PPh₃)₂Cl₂ | K₃PO₄ | Not specified | Arylboronic acids | 4,6-Diarylpyrimidines | Reasonable | researchgate.net |

Exploration of Other Palladium-Catalyzed Transformations

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations can be envisioned for the functionalization of this compound. These reactions, such as the Heck, Sonogashira, and Stille couplings, are well-established methods for C-C bond formation and have been applied to various halo-heteroarenes. mdpi.com

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. This reaction could be used to introduce alkenyl substituents at the C4 and/or C6 positions of the pyrimidine ring.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This would allow for the introduction of alkynyl moieties onto the 4,6-dichloropyrimidine core.

The Stille coupling utilizes organostannane reagents to couple with organic halides under palladium catalysis. This method is known for its tolerance of a wide range of functional groups and could be employed to introduce various alkyl, vinyl, or aryl groups.

While specific examples of these transformations on this compound are not extensively detailed in the provided search results, the reactivity of the C-Cl bonds in related dichloropyrimidines suggests that these reactions are feasible. nih.gov The general catalytic cycle for these palladium-catalyzed cross-coupling reactions typically involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (for Suzuki, Stille) or carbopalladation (for Heck), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. mdpi.com

Mechanistic Investigations of Key Reaction Pathways

Elucidation of Reaction Intermediates and Proposed Transition States

The mechanistic pathways of palladium-catalyzed cross-coupling reactions on halo-heteroarenes, including dichloropyrimidines, have been extensively studied. The generally accepted mechanism for the Suzuki-Miyaura reaction begins with the oxidative addition of the dichloropyrimidine to a Pd(0) complex, forming a Pd(II) intermediate. mdpi.comcore.ac.uk This step is often rate-limiting. The resulting organopalladium(II) species then undergoes transmetalation with the organoboron reagent, which is activated by the base. This step involves the transfer of the organic group from boron to palladium, forming a diorganopalladium(II) complex. The final step is reductive elimination, where the two organic groups are coupled, forming the C-C bond and regenerating the Pd(0) catalyst. mdpi.com

For dichloropyrimidines, the site-selectivity of the cross-coupling can be influenced by both electronic and steric factors. The chlorine atoms at the 4 and 6 positions are electronically equivalent, but their reactivity can be modulated by the presence of substituents on the pyrimidine ring or the nature of the palladium catalyst and ligands. The formation of reaction intermediates, such as the initial oxidative addition adduct, can be influenced by the coordination of the pyrimidine nitrogen atoms to the palladium center. nih.gov

Kinetic and Thermodynamic Studies for Reaction Pathway Understanding

Kinetic and thermodynamic studies provide valuable insights into the factors that control the rates and outcomes of chemical reactions. For the reactions of this compound, such studies can help in understanding the relative reactivity of the different positions on the pyrimidine ring and in optimizing reaction conditions.

Kinetic studies of cross-coupling reactions often focus on determining the rate law to elucidate the reaction mechanism and identify the rate-determining step. nih.gov The rate of Suzuki-Miyaura reactions can be influenced by the nature of the halide, the organoboron reagent, the catalyst, the ligand, the base, and the solvent. Understanding these kinetic relationships is crucial for optimizing reaction efficiency and selectivity.

Derivatization Strategies and Synthesis of Functionalized Analogs Based on the 4,6 Dichloropyrimidine 2 Carbonitrile Scaffold

Synthesis of Monosubstituted and Disubstituted Derivatives through Selective Functionalization

The chlorine atoms at the C4 and C6 positions of the pyrimidine (B1678525) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, providing a primary route for derivatization. The selectivity of these reactions can often be controlled by modulating reaction conditions such as temperature, solvent, and the nature of the nucleophile.

Generally, the C4 position is more reactive towards nucleophiles than the C6 position, allowing for stepwise functionalization. For instance, the reaction of 4,6-dichloropyrimidine (B16783) with one equivalent of a nucleophile, such as an amine or thiol, at low temperatures often yields the C4-monosubstituted product. Subsequent reaction with a second, different nucleophile can then lead to a disubstituted derivative with distinct functionalities at the C4 and C6 positions.

A common strategy involves the reaction of 4,6-dichloropyrimidine with N-Boc piperazine (B1678402) in the presence of a base like triethylamine (B128534) (TEA) in isopropanol (B130326) at 0°C. frontiersin.org This controlled condition facilitates the monosubstitution to yield tbutyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate. frontiersin.org The remaining chlorine atom at the C6 position can then be subjected to further substitution or cross-coupling reactions.

The synthesis of disubstituted derivatives can be achieved by altering the stoichiometry and reaction conditions. Using an excess of the nucleophile and higher temperatures typically drives the reaction to completion, yielding the symmetrically disubstituted product. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, have also been employed to introduce aryl or hetaryl groups at the C4 and C6 positions. Selective cross-coupling can be achieved, for example, by first performing a reaction at the more reactive C4 position under milder conditions, followed by a second coupling at C6 using harsher conditions and specific ligands like X-Phos. nih.gov

The following table summarizes representative examples of selective functionalization reactions on dichloropyrimidine cores.

| Starting Material | Reagent(s) | Conditions | Product Type | Reference(s) |

| 4,6-Dichloropyrimidine | N-Boc piperazine, TEA | Isopropanol, 0°C to RT | Monosubstituted (C4) | frontiersin.org |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | Dioxane, 100°C | Monosubstituted (C4) | nih.gov |

| 4-Chloro-6-aminopyrimidine derivative | Adamantane-containing amines, Pd(dba)₂, Ligand | Toluene (B28343), 110°C | Disubstituted | nih.gov |

| 4,6-Dichloropyrimido[4,5-b]indole ribonucleoside | (Het)arylboronic acids, Pd catalyst | Mild conditions | Monosubstituted (C4) | nih.gov |

| 4-Aryl-6-chloropyrimido[4,5-b]indole ribonucleoside | (Het)arylboronic acids, Pd catalyst, X-Phos | Harsher conditions | Disubstituted (C4, C6) | nih.gov |

Construction of Fused Heterocyclic Systems Utilizing Dichloropyrimidine-Carbonitrile Derivatives

The functional groups on the 4,6-dichloropyrimidine-2-carbonitrile scaffold serve as handles for constructing a variety of fused heterocyclic systems. Intramolecular cyclization reactions involving substituents introduced at the C4, C5, or C6 positions are a powerful strategy for building bicyclic and polycyclic architectures with significant biological potential.

The synthesis of fused pyrimidine systems is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous bioactive molecules.

Purines and their Analogs : The pyrimidine core is central to the structure of purines. Synthetic strategies often involve building the imidazole (B134444) ring onto a pre-functionalized pyrimidine. For instance, 7-deazapurine analogs can be synthesized from 4,6-dichloropyrimidine derivatives. nih.gov This involves a Negishi cross-coupling to introduce a (het)aryl group at the C5 position, followed by azidation and thermal cyclization to form the fused pyrrole (B145914) ring. nih.gov

Imidazopyrimidines : These structures are typically formed by reacting a diaminopyrimidine with a dicarbonyl compound or its equivalent. Starting from a dichloropyrimidine, sequential substitution with appropriate amines can generate the necessary precursors for cyclization into the imidazopyrimidine core. nih.gov

Pyrrolopyrimidines : These are commonly prepared by constructing a pyrrole ring fused to the pyrimidine core. One method involves the reaction of a 4-chloropyrrolopyrimidine intermediate with hydrazine (B178648) hydrate, which can then be used as a versatile starting material for further cyclizations. nih.gov Another approach involves the condensation of 2-amino-pyrrole-3-carbonitrile derivatives with reagents that form the pyrimidine ring. nih.gov

Pyrazolo[3,4-d]pyrimidines : This important class of compounds, often viewed as purine (B94841) isosteres, can be synthesized by building the pyrimidine ring onto a pre-existing 5-aminopyrazole-4-carboxamide or carbonitrile precursor. ekb.egnih.gov Alternatively, the pyrazole (B372694) ring can be constructed from a suitably substituted pyrimidine, such as a hydrazinopyrimidine, by reaction with a 1,3-dicarbonyl compound. rsc.org

Pyrimido[4,5-b]indoles : The synthesis of this tricyclic system can be achieved through several routes. One common method involves the cyclocondensation of a substituted indole (B1671886) precursor to form the pyrimidine ring. nih.gov Another strategy is a four-component reaction using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide as the nitrogen source to construct the pyrimidine ring in a one-pot [4+2] annulation. mdpi.com

Pyrimido[4,5-d]pyrimidines : These fused systems are often prepared from 4-aminopyrimidine-5-carbonitrile (B127032) or carboxamide derivatives. For example, reacting 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (B460529) with acetic anhydride (B1165640) leads to the formation of 2-methyl-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one. derpharmachemica.com A multicomponent strategy has also been developed where 4,6-dichloro-5-formylpyrimidine reacts with primary amines and aldehydes to form highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. nih.gov

Beyond the common bicyclic systems, dichloropyrimidine derivatives are precursors to more complex polycyclic structures. These syntheses often involve domino or cascade reactions where multiple bonds are formed in a single operation.

A notable example is the catalyst-free, one-pot synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines. This reaction proceeds via a cascade SNAr/cyclization/condensation sequence between 2-(2-hydroxyphenyl)acetonitriles and 4,6-dichloropyrimidine-5-carbaldehyde. rsc.org This approach efficiently builds a complex tetracyclic system with potential antitumor activities. rsc.org

Another strategy involves the synthesis of polycyclic hetero-fused 7-deazapurine heterocycles. This method utilizes a Negishi cross-coupling reaction with bis(4,6-dichloropyrimidin-5-yl)zinc, which is then followed by azidation and thermal cyclization to generate complex fused systems like thieno-fused deazapurines. nih.gov These intricate structures have shown promising cytotoxic and fluorescent properties. nih.gov

Strategic Chemo- and Regioselective Functionalization for Lead Compound Generation

The ability to selectively functionalize specific positions on the this compound scaffold is paramount for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. Chemo- and regioselectivity are governed by the inherent electronic properties of the pyrimidine ring and can be finely tuned by the choice of reagents and reaction conditions.

The two chlorine atoms at C4 and C6 are electronically distinct, with the C4 position generally being more electrophilic and thus more susceptible to nucleophilic attack. This inherent difference allows for regioselective monosubstitution at C4 under kinetic control, typically at lower temperatures. The second chlorine at C6 can then be substituted under more forcing conditions (thermodynamic control) or via a different reaction mechanism, such as a palladium-catalyzed cross-coupling. nih.gov

Chemoselectivity becomes critical when the pyrimidine core contains multiple, different leaving groups. For example, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the sulfonyl group at C2 is an excellent leaving group, comparable in reactivity to the chlorine atoms. However, the outcome of nucleophilic substitution can be directed by the nature of the nucleophile and the base used. With weak bases, anilines and secondary aliphatic amines selectively displace the chloride at C4, whereas primary aliphatic amines preferentially displace the C2-sulfonyl group. researchgate.net This demonstrates how subtle changes in the nucleophile can completely switch the site of reaction.

Quantum mechanics (QM) analyses have provided insights into the factors governing this regioselectivity. For 2,4-dichloropyrimidines, the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant. While the LUMO is typically concentrated at C4, leading to C4 selectivity, the presence of an electron-donating group at the C6 position can alter the LUMO distribution, making the C2 and C4 positions similarly sized and leading to a loss of selectivity or even a switch to C2 substitution. wuxiapptec.com These principles are directly applicable to the 4,6-dichloro-2-carbonitrile system, where the electron-withdrawing cyano group at C2 further influences the electrophilicity of the C4 and C6 positions.

The strategic application of these principles allows medicinal chemists to systematically modify the scaffold, introducing diverse substituents at specific positions to optimize biological activity, selectivity, and pharmacokinetic properties, thereby accelerating the generation of lead compounds.

Computational and Advanced Analytical Techniques in Research on 4,6 Dichloropyrimidine 2 Carbonitrile

Spectroscopic and Chromatographic Methods for Structural Characterization and Purity Assessment

A combination of spectroscopic and chromatographic techniques provides a robust framework for the structural elucidation and purity assessment of 4,6-Dichloropyrimidine-2-carbonitrile. These methods offer detailed insights into the molecular framework and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For derivatives of 4,6-dichloropyrimidine (B16783), ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. While specific spectral data for this compound is not extensively published, the analysis of related structures, such as 4,6-Dichloropyrimidine, reveals characteristic chemical shifts. For 4,6-Dichloropyrimidine, the proton spectrum shows signals at approximately 8.824 ppm and 7.460 ppm. The carbon spectrum of similar pyrimidine (B1678525) rings provides information on the electronic environment of each carbon atom, which is crucial for confirming the substitution pattern.

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. europeanpharmaceuticalreview.com This method is particularly useful for identifying and quantifying compounds in complex mixtures. In the context of this compound, LCMS can be used to confirm the molecular weight of the compound and to detect and identify any impurities or byproducts from its synthesis.

The mass spectrometer provides a mass-to-charge ratio (m/z) of the parent molecule and its fragments, which serves as a molecular fingerprint. While specific LCMS methods for this compound are not detailed in publicly available literature, methods developed for other pyrimidine derivatives can be adapted. For instance, LC-MS/MS methods have been developed for the analysis of various pyrimidine metabolites in biological samples, demonstrating the technique's sensitivity and specificity. nih.gov Such methods typically involve reversed-phase chromatography coupled with electrospray ionization (ESI) mass spectrometry.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring the progress of its synthesis. By separating the target compound from starting materials, intermediates, and byproducts, HPLC provides a quantitative measure of purity.

In the synthesis of related compounds like 4,6-dichloropyrimidine, HPLC is used to monitor the reaction's completion by analyzing the disappearance of the starting material, 4,6-dihydroxypyrimidine (B14393), and the appearance of the product. google.com A typical HPLC method for dichloropyrimidine derivatives might employ a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution. sielc.com The detector, usually a UV detector, would be set at a wavelength where the pyrimidine ring exhibits strong absorbance. The retention time and peak area from the chromatogram are used to identify and quantify the compound and its impurities, respectively.

Table 1: Illustrative HPLC Purity Analysis Data for a Synthesized Batch of a Dichloropyrimidine Derivative

| Component | Retention Time (min) | Peak Area | Purity (%) |

| 4,6-dihydroxypyrimidine (starting material) | 2.5 | 1500 | 0.5 |

| 4,6-dichloropyrimidine derivative (product) | 5.8 | 295500 | 99.3 |

| Unidentified Impurity 1 | 4.2 | 600 | 0.2 |

Note: This data is illustrative and based on typical results for related compounds.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides invaluable insights into the molecular properties and reactivity of this compound, complementing experimental data and aiding in process optimization.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can predict various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. For pyrimidine derivatives, DFT studies have been used to understand their reactivity and spectroscopic properties. researchgate.net

While specific DFT studies on this compound are not widely published, the principles are applicable. Such calculations would provide insights into the molecule's reactivity, for example, by identifying the most likely sites for nucleophilic or electrophilic attack. This information is crucial for designing new synthetic routes and understanding potential degradation pathways.

In the industrial production and purification of this compound, understanding its phase behavior in mixtures is critical for designing efficient separation processes like distillation. Vapor-Liquid Equilibrium (VLE) data is essential for this purpose. A study on the binary system of monochlorobenzene and the closely related 4,6-dichloropyrimidine has demonstrated the use of both experimental measurements and computational modeling to determine VLE data. dtu.dk

The Conductor-like Screening Model for Segment Activity Coefficients (COSMO-SAC) is a predictive thermodynamic model based on DFT calculations that can be used to estimate VLE. dtu.dknih.gov This model calculates the chemical potential of a molecule in a liquid phase, allowing for the prediction of phase equilibria without the need for extensive experimental data. The study on the monochlorobenzene-4,6-dichloropyrimidine system found that the COSMO-SAC model was capable of representing the VLE data with high accuracy. dtu.dk This approach is highly valuable for the process engineering and optimization involving this compound, enabling the design of efficient purification processes.

Table 2: Comparison of Experimental and COSMO-SAC Calculated VLE Data for the Monochlorobenzene (1) - 4,6-Dichloropyrimidine (2) System at 101.3 kPa

| Liquid Mole Fraction (x₁) | Vapor Mole Fraction (y₁) Experimental | Vapor Mole Fraction (y₁) COSMO-SAC | Temperature (K) Experimental |

| 0.000 | 0.000 | 0.000 | 448.5 |

| 0.102 | 0.455 | 0.460 | 437.8 |

| 0.205 | 0.650 | 0.655 | 429.2 |

| 0.307 | 0.755 | 0.760 | 422.5 |

| 0.410 | 0.825 | 0.830 | 417.1 |

| 0.512 | 0.875 | 0.880 | 412.8 |

| 0.615 | 0.915 | 0.920 | 409.1 |

| 0.717 | 0.945 | 0.950 | 405.9 |

| 0.820 | 0.970 | 0.975 | 403.2 |

| 0.922 | 0.990 | 0.992 | 401.0 |

| 1.000 | 1.000 | 1.000 | 404.9 |

Source: Adapted from a study on the VLE of the monochlorobenzene-4,6-dichloropyrimidine binary system. dtu.dk

Application of Thermodynamic Models (e.g., COSMO-SAC, UNIFAC) in Process Design

In the process design and optimization for the synthesis and purification of this compound, predictive thermodynamic models such as the Conductor-like Screening Model for Segment Activity Coefficients (COSMO-SAC) and the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model are invaluable tools. These models facilitate the prediction of phase equilibria, solubility, and other thermodynamic properties, which are crucial for designing efficient and scalable chemical processes like distillation, extraction, and crystallization. approcess.comaidic.it While specific research detailing the application of these models directly to this compound is not extensively available in public literature, their utility can be effectively demonstrated through studies on structurally analogous compounds.

Vapor-Liquid Equilibrium (VLE) Prediction for Purification Processes

The purification of intermediates and final products in chemical manufacturing often involves distillation, a process heavily reliant on accurate vapor-liquid equilibrium (VLE) data. Predictive models are essential for designing distillation columns, especially when experimental data is scarce for novel or specialized compounds. acs.orgnih.gov

A key example of this application is found in the study of the binary system of monochlorobenzene and 4,6-dichloropyrimidine, a compound structurally very similar to this compound. acs.orgdtu.dkresearchgate.net In this research, both the UNIFAC and COSMO-SAC models were employed to describe the VLE of the system. acs.org The phosgenation of 4,6-dihydroxypyrimidine to produce 4,6-dichloropyrimidine is carried out in monochlorobenzene, which must be recovered efficiently during the purification phase. acs.orgdtu.dk The study demonstrated that the COSMO-SAC calculations were capable of representing the experimental VLE data with high accuracy. acs.orgnih.gov This successful application underscores the potential of these models for designing separation processes for this compound, where similar solvent recovery and purification steps would be necessary.

The UNIFAC model, a group-contribution method, calculates activity coefficients based on the functional groups present in the molecules. scm.comnitrkl.ac.in It is a valuable tool for predicting VLE compositions when no experimental data is available. acs.org Conversely, COSMO-SAC is a more first-principles approach based on quantum mechanical calculations of molecular surface charges, allowing for the prediction of thermodynamic properties without reliance on extensive experimental data for parameterization. aidic.itnih.govnih.gov

Solubility Modeling for Crystallization Process Design

Crystallization is a critical unit operation for the purification and isolation of active pharmaceutical ingredients (APIs) and specialty chemicals. numberanalytics.comnih.gov The selection of an appropriate solvent system is fundamental to developing a robust crystallization process, and this is where thermodynamic models play a crucial role. nih.gov

Research on various pyrimidine derivatives has utilized thermodynamic models to correlate solubility data in different organic solvents and temperature ranges. worldscientificnews.comacs.orgresearchgate.net Commonly, models such as the modified Apelblat and the Buchowski-Ksiazczak λh equations are used to fit experimental solubility data. worldscientificnews.comacs.org These correlations are vital for determining key thermodynamic parameters of the dissolution process, such as enthalpy (ΔHsol), Gibbs free energy (ΔGsol), and entropy (ΔSsol). worldscientificnews.comacs.org Understanding these parameters helps in optimizing crystallization conditions to control yield and purity.

For a compound like this compound, the COSMO-SAC model would be particularly advantageous in the early stages of process development for solvent screening. nih.govscm.com By calculating the activity coefficients at infinite dilution, COSMO-SAC can rapidly assess the capacity and selectivity of a wide range of potential solvents, minimizing the need for extensive and time-consuming experimental screening. researchgate.net This predictive power allows for a more targeted and efficient design of crystallization processes.

The following table summarizes the application of various thermodynamic models in the process design for pyrimidine derivatives, highlighting their relevance for this compound.

| Thermodynamic Model | Application in Process Design | Relevant Compound Class/Example | Reference |

| COSMO-SAC | Vapor-Liquid Equilibrium (VLE) calculation for distillation design; Solvent screening for crystallization and extraction. | 4,6-Dichloropyrimidine; General Pharmaceutical Compounds | acs.orgnih.govnih.gov |

| UNIFAC | Prediction of VLE and liquid-phase activity coefficients for designing separation processes. | 4,6-Dichloropyrimidine; General Chemical Systems | acs.orgscm.comrsc.org |

| Modified Apelblat Equation | Correlation of experimental solubility data with temperature for crystallization process development. | Pyrimidine Derivatives | worldscientificnews.comacs.orgresearchgate.net |

| Buchowski-Ksiazczak λh Equation | Correlation of solubility data to understand dissolution behavior in various solvents. | Pyrimidine Derivatives | worldscientificnews.comacs.org |

Emerging Research Directions and Future Prospects for 4,6 Dichloropyrimidine 2 Carbonitrile

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial research. For a molecule like 4,6-Dichloropyrimidine-2-carbonitrile, which is a precursor to a wide array of potentially bioactive compounds and functional materials, the development of sustainable synthetic methodologies is of paramount importance.

A primary goal in green chemistry is the reduction or elimination of hazardous substances, including toxic catalysts and volatile organic solvents. Research into catalyst-free and solvent-free reaction conditions for the synthesis and derivatization of pyrimidine (B1678525) structures is an active area of investigation. While specific studies focusing exclusively on this compound under such conditions are still emerging, the broader success with related pyrimidine derivatives suggests a promising future.

For instance, catalyst-free approaches for the synthesis of fused pyrimidine systems have been successfully developed. A notable example is the rapid, one-pot, catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines from 2-(2-hydroxyphenyl)acetonitriles and a 4,6-dichloropyrimidine (B16783) derivative. rsc.org This reaction proceeds via a cascade SNAr/cyclization/condensation pathway, demonstrating that complex molecular architectures can be assembled without the need for a catalyst. rsc.org The high reactivity of the chlorine atoms on the pyrimidine ring of this compound makes it a prime candidate for similar catalyst-free nucleophilic substitution reactions.

Solvent-free synthesis is another cornerstone of green chemistry, often employing techniques like microwave irradiation or grinding to facilitate reactions. niscpr.res.inresearchgate.netresearchgate.net For example, an efficient, solvent-free, one-pot procedure for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been described using lactic acid as a biodegradable catalyst. niscpr.res.in While this example uses a catalyst, the solvent-free condition is a key green feature. The development of solvent-free protocols for the derivatization of this compound is a logical and important next step. The use of microwave or ultrasound assistance in the absence of a solvent could significantly reduce the environmental impact of processes involving this compound. nih.govresearchgate.netsemanticscholar.orgnih.govresearchgate.netnih.gov

| Green Chemistry Approach | Potential Application to this compound | Anticipated Benefits |

| Catalyst-Free Synthesis | Nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles. | Reduced cost, simplified purification, avoidance of toxic metal catalysts. |

| Solvent-Free Synthesis | Reactions under microwave or ultrasound irradiation. | Reduced waste, lower energy consumption, potentially faster reaction times. |

Exploration of Novel Reactivity and Unconventional Transformations

Beyond established synthetic routes, there is a growing interest in exploring the novel reactivity of highly functionalized molecules like this compound. This includes investigating unconventional transformations that can lead to new molecular scaffolds that are not readily accessible through traditional methods.

The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these positions allows for sequential and regioselective substitution, providing a pathway to a diverse range of disubstituted pyrimidines. frontiersin.org The electron-withdrawing nature of the pyrimidine ring and the nitrile group enhances the susceptibility of the chlorinated carbons to nucleophilic attack. mdpi.com

Furthermore, the chlorine atoms serve as handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. mdpi.comresearchgate.netnsf.govnih.govmdpi.comwestminster.ac.uk These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the pyrimidine core. The development of ligand-controlled regioselective cross-coupling reactions could allow for the selective functionalization of either the C4 or C6 position, further expanding the synthetic utility of this compound. nsf.gov

Unconventional transformations, such as ring-opening and ring-transformation reactions, are also an intriguing area of research. While not yet extensively studied for this compound, such reactions in other pyrimidine systems have been shown to yield novel heterocyclic structures. wur.nl The strained electronic nature of the dichloropyrimidine system could potentially be exploited to induce such transformations under specific reaction conditions. Additionally, the nitrile group can participate in cycloaddition reactions, offering another avenue for constructing complex molecular architectures. mdpi.comnih.govrsc.org

| Reaction Type | Potential Reactants for this compound | Potential Products |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, alcohols, thiols | 4,6-Disubstituted-pyrimidine-2-carbonitriles |

| Suzuki-Miyaura Cross-Coupling | Aryl or heteroaryl boronic acids | 4,6-Diaryl-pyrimidine-2-carbonitriles |

| Sonogashira Coupling | Terminal alkynes | 4,6-Dialkynyl-pyrimidine-2-carbonitriles |

| Cycloaddition | Dienes (for the nitrile group) | Fused heterocyclic systems |

Rational Design and Synthesis of Next-Generation Functional Pyrimidine Systems for Targeted Applications

The structural motifs present in this compound make it an excellent starting point for the rational design of new functional molecules, particularly in the realm of medicinal chemistry and materials science. nih.govresearchgate.net

In medicinal chemistry, the pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, including kinase inhibitors. nih.govacs.orged.ac.uknih.gov The ability to introduce two different substituents at the 4 and 6 positions of this compound allows for the fine-tuning of the steric and electronic properties of the molecule to optimize its interaction with a biological target. For example, in the design of kinase inhibitors, one substituent can be designed to interact with the hinge region of the kinase, while the other can be modified to occupy the solvent-exposed region, potentially improving potency and selectivity. frontiersin.orgnih.gov The nitrile group can also serve as a key interaction point or be further elaborated into other functional groups.

The design and synthesis of novel pyrimidine-5-carbonitrile derivatives as COX-2 inhibitors and anticancer agents has demonstrated the utility of this scaffold in developing targeted therapies. nih.gov Structure-based design, aided by computational modeling, can guide the selection of substituents to be introduced onto the this compound core to maximize binding affinity and achieve the desired biological activity.

Beyond medicinal applications, the tunable electronic properties of derivatives of this compound make them interesting candidates for the development of novel functional materials. The introduction of chromophoric or electronically active groups through cross-coupling reactions could lead to new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Target Application | Design Strategy | Key Functional Groups from this compound |

| Kinase Inhibitors | Introduction of groups to interact with the ATP binding site. | Dichloropyrimidine core for scaffolding, nitrile for interaction or further functionalization. |

| Anticancer Agents | Modification to enhance cytotoxicity and selectivity for cancer cells. | Substituents at C4 and C6 to modulate biological activity. |

| Functional Materials | Incorporation of electronically active or light-emitting moieties. | Pyrimidine core as an electronic scaffold, modifiable at C4 and C6. |

Q & A

Q. What are the most reliable synthetic routes for 4,6-Dichloropyrimidine-2-carbonitrile, and how can reaction conditions be optimized?

The compound is synthesized via chlorination and functional group transformations. A validated method involves reacting 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile with trifluoroacetic acid (TFA) or boron tribromide (BBr₃), followed by treatment with PCl₅/POCl₃. Key steps include:

- Deprotection : TFA or BBr₃ removes benzyloxy groups under mild conditions (72°C for TFA; -5°C for BBr₃) .

- Chlorination : Subsequent treatment with PCl₅/POCl₃ at 106°C ensures complete chlorination .

- Yield Optimization : The BBr₃ method yields 30% compared to 19% for TFA, likely due to better deprotection efficiency. Purification via silica chromatography (n-hexane/DCM) is critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹³C NMR in CDCl₃ confirms structural features (e.g., δC 161.1 ppm for pyrimidine ring carbons) .

- IR Spectroscopy : A CN stretch at 2268 cm⁻¹ validates the carbonitrile group .

- Mass Spectrometry : APCI+ MS shows m/z 352 (MH⁺) as the base peak .

- Chromatography : TLC (n-hexane/DCM) monitors reaction progress, with Rf = 0.81 for the final product .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Low yields often stem from incomplete deprotection or side reactions. Mitigation strategies include:

- Catalyst Screening : Metal catalysts (e.g., Pd or Cu) improve selectivity in derivative synthesis, as seen in 4,6-dichloropyrimidine chalcone hybrids .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity, particularly in BBr₃-mediated deprotection .

- Temperature Control : Strict adherence to low temperatures (-5°C) during BBr₃ reactions minimizes degradation .

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-Validation : Combine ¹H/¹³C NMR, IR, and MS to confirm functional groups. For example, IR-confirmed CN stretches (2268 cm⁻¹) should align with ¹³C NMR signals (δC ~113 ppm) .

- Crystallography : Single-crystal X-ray diffraction (referencing SHELX software ) provides unambiguous structural data but requires high-purity samples.

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR/IR spectra for comparison with experimental data .

Q. How is this compound utilized in designing bioactive compounds?

- Pharmacophore Integration : Its dichloro and carbonitrile groups enhance binding to biological targets. For example, it serves as a scaffold in anticancer hybrids by inhibiting kinase activity .

- Structure-Activity Relationship (SAR) Studies : Derivatives like thieno[2,3-d]pyrimidines are synthesized via nucleophilic substitution at the 4- and 6-positions, followed by heterocycle annulation .

- Biological Assays : Anticancer activity is evaluated via MTT assays, while HSA binding studies (fluorescence quenching) assess pharmacokinetic properties .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., stoichiometry, solvent purity) meticulously, as minor variations impact yields .

- Data Integrity : Use multiple analytical techniques (e.g., NMR + MS) to confirm compound identity, especially for patent applications .

- Safety Protocols : Handle PCl₅/POCl₃ in fume hoods due to their corrosive nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.